molecular formula C11H18N2O2S B2588453 N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2097921-78-1

N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2588453
CAS No.: 2097921-78-1
M. Wt: 242.34
InChI Key: HSTNYRROIAGJDI-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a synthetically designed bicyclic compound of high interest in medicinal chemistry and drug discovery. It features a constrained 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a privileged structure known for its three-dimensional rigidity and potential to improve binding selectivity and metabolic stability in bioactive molecules . The core structure is synthetically accessible, as demonstrated by related intermediates like the 4-nitrobenzyl ester of a similar 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane . The compound is further functionalized with an N-(oxan-4-yl)carboxamide moiety, which can act as a versatile synthetic handle or contribute to the molecule's physicochemical properties and potential for hydrogen bonding. Bicyclic scaffolds of this nature are frequently explored in pharmaceutical research. For instance, isomeric 2-azabicyclo[2.2.1]heptane derivatives have been identified as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM) . Furthermore, related heterocyclic prolinamide derivatives are being investigated for targeting serine proteases like HTRA1, with potential applications in treating retinal diseases such as geographic atrophy (GA) . This combination of a rigid, sulfur-containing bicyclic core and a tetrahydropyran-linked carboxamide makes this compound a valuable building block for developing novel enzyme inhibitors, probing protein-ligand interactions, and constructing diverse chemical libraries for high-throughput screening. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related uses.

Properties

IUPAC Name

N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c14-11(12-8-1-3-15-4-2-8)13-6-10-5-9(13)7-16-10/h8-10H,1-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTNYRROIAGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic framework . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic framework or the functional groups attached to it.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide exhibits promising pharmacological properties due to its structural features that resemble known bioactive compounds. Its bicyclic structure is similar to piperidine derivatives, which are commonly used in the development of drugs targeting central nervous system disorders.

Case Study: Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

CompoundTarget PathogenActivityReference
This compoundXanthomonas axonopodisModerate
This compoundFusarium solaniHigh

Neuropharmacology

Potential for CNS Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various central nervous system disorders, including anxiety and depression. Its structural analogy to established piperidine-based antidepressants suggests potential efficacy in this area.

Case Study: Antidepressant Activity

Research has indicated that similar bicyclic compounds can enhance serotonin transporter affinity, which is critical for mood regulation . This suggests that this compound may also exhibit such properties.

CompoundMechanismEffectivenessReference
This compoundSerotonin transporter modulationPotentially effective

Material Science

Synthesis of Functional Materials

Beyond pharmacological applications, this compound can be utilized in the synthesis of functional materials due to its unique chemical structure.

Case Study: Polymer Chemistry

The compound has been investigated as a precursor in the synthesis of novel polymeric materials with enhanced mechanical and thermal properties . Its incorporation into polymer matrices could lead to materials with tailored functionalities for specific industrial applications.

ApplicationMaterial TypeProperties EnhancedReference
Polymer synthesisThermoplasticsMechanical strength, thermal stability

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Compound Name Bicyclic System Substituents/Functional Groups Key Features
N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide [2.2.1] heptane Oxan-4-yl amide High ring strain; compact structure; polar substituent enhances solubility
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] heptane Pivalamido, carboxylic acid, 7-oxo group β-lactam-like core; antimicrobial potential
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] octene Ethoxycarbonylamino, carboxylic acid, 8-oxo group Cephalosporin analog; expanded ring system for β-lactam stability
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives (e.g., C19H17N5O7S3•HCl) [4.2.0] octene Thiazolyl, furanyl, methoxyimino groups Broad-spectrum β-lactam antibiotics; enhanced resistance to hydrolysis

Key Differences and Implications

Ring Strain and Reactivity :

  • The [2.2.1] system in the target compound exhibits higher strain compared to [3.2.0] or [4.2.0] systems, which may increase reactivity but reduce metabolic stability.
  • Larger rings (e.g., [4.2.0] in cephalosporins) accommodate bulky substituents critical for antibiotic activity .

Functional Group Impact: The oxan-4-yl group provides a polar, non-aromatic substituent, contrasting with phenyl or thiazolyl groups in β-lactams. This may reduce off-target interactions but limit penetration through lipid membranes. Carboxylic acid groups in β-lactam analogs (e.g., ) enhance binding to penicillin-binding proteins (PBPs), a feature absent in the target compound.

Pharmacological Potential: β-Lactam analogs (e.g., [3.2.0] and [4.2.0] systems) are well-established antibiotics. The target compound’s lack of a β-lactam ring suggests a divergent mechanism, possibly as a protease inhibitor or allosteric modulator. Substituents like oxan-4-yl may improve pharmacokinetics but require optimization for target engagement.

Biological Activity

N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme modulation. This article synthesizes current research findings, case studies, and relevant data on its biological activity.

Chemical Structure and Properties

This compound belongs to a class of bicyclic compounds characterized by a unique nitrogen and sulfur-containing structure. The molecular formula is C10H14N2O2SC_{10}H_{14}N_2O_2S, and it has a molecular weight of approximately 226.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymes involved in neurodegenerative processes, particularly beta-secretase (BACE) activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. Research indicates that compounds with similar structures can inhibit BACE, thereby reducing amyloid-beta production and potentially mitigating cognitive decline .

Table 1: Biological Activity Overview

Activity Effect Reference
BACE InhibitionReduces amyloid-beta production
Antioxidant PropertiesScavenges free radicals
Neuroprotective EffectsProtects neuronal cells from apoptosis

Case Studies

  • BACE Inhibition in Alzheimer’s Models
    • A study demonstrated that this compound significantly reduced BACE activity in vitro, leading to decreased levels of amyloid-beta in cell cultures derived from Alzheimer’s models. The results suggest a promising therapeutic potential for this compound in treating Alzheimer's disease .
  • Neuroprotection Against Oxidative Stress
    • Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal apoptosis. The findings indicated that treatment with this compound resulted in increased cell viability and reduced markers of oxidative damage, suggesting its role as an antioxidant .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Enzyme Modulation : The compound has shown effective modulation of various enzymes beyond BACE, potentially influencing metabolic pathways related to neurodegeneration.
  • Synergistic Effects : When combined with other therapeutic agents, this compound exhibited enhanced efficacy in reducing amyloid plaque formation in animal models .

Q & A

What are the critical considerations for optimizing synthetic routes to bicyclic carboxamide derivatives like N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide?

Answer:
Synthetic optimization focuses on stereochemical control, ring-strain minimization, and heteroatom compatibility. For bicyclic scaffolds, intramolecular cyclization strategies (e.g., Mitsunobu reactions or nucleophilic ring closure) are preferred to form strained systems like the 2-thia-5-azabicyclo[2.2.1]heptane core. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to establish the endo/exo configuration .
  • Heteroatom stability : Protect sulfur and nitrogen atoms during oxidation/reduction steps to avoid side reactions (e.g., using tert-butyloxycarbonyl (Boc) groups for amines) .
  • Yield improvement : Optimize reaction time, temperature, and solvent polarity (e.g., DMF for polar intermediates) .

How can researchers validate the stereochemical integrity of the bicyclo[2.2.1]heptane system in this compound?

Answer:
Advanced analytical techniques are required:

  • X-ray crystallography : Resolve absolute configuration of the bicyclic core and oxan-4-yl substituent .
  • NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of protons in the rigid bicyclic system. For example, coupling constants (J values) between bridgehead protons confirm ring conformation .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB to verify enantiopurity .

What methodologies are effective for analyzing potential degradation products of this compound under physiological conditions?

Answer:
Degradation studies should simulate physiological pH, temperature, and enzymatic activity:

  • Forced degradation : Expose the compound to acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C), oxidative stress (H2O2), and photolysis .
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry, focusing on thia-azabicyclo ring opening or oxan-4-yl cleavage .
  • Stability-indicating assays : Validate HPLC methods to quantify intact compound vs. degradants .

How do structural modifications (e.g., replacing sulfur with oxygen) impact biological activity in similar bicyclic systems?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • Sulfur vs. oxygen : The thia group enhances metabolic stability compared to oxa analogs but may reduce solubility. For example, 2-thia-5-azabicyclo[2.2.1]heptanes show longer plasma half-lives than oxa counterparts .
  • Oxan-4-yl substitution : The tetrahydropyranyl group improves bioavailability by modulating lipophilicity and hydrogen-bonding capacity .
  • Carboxamide vs. ester : The carboxamide moiety increases target binding affinity in enzyme inhibition assays .

What computational strategies are recommended for predicting the binding mode of this compound to biological targets?

Answer:
Advanced in silico approaches include:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., proteases or kinases). Focus on the bicyclic core’s rigidity and carboxamide hydrogen-bonding potential .
  • MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability and binding-pocket dynamics .
  • Free-energy calculations : Apply MM-GBSA to predict binding affinities and validate against experimental IC50 data .

How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies often arise from assay conditions or target promiscuity:

  • Assay validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Cellular vs. biochemical assays : Account for membrane permeability differences. Use prodrug strategies if cellular activity is lower than enzymatic .
  • Off-target profiling : Screen against panels of related targets (e.g., kinase or GPCR arrays) to identify polypharmacology .

What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Answer:
Key scale-up challenges include:

  • Purification of bicyclic intermediates : Use flash chromatography or crystallization to isolate stereoisomers .
  • Heteroatom compatibility : Avoid metal catalysts that poison sulfur or nitrogen centers (e.g., use Pd-free coupling reactions) .
  • Yield optimization : Transition from batch to flow chemistry for exothermic cyclization steps .

How can researchers design stable formulations for in vivo studies of this compound?

Answer:
Formulation strategies depend on solubility and stability:

  • Salt formation : Hydrochloride salts improve aqueous solubility but require pH adjustment to prevent degradation .
  • Lyophilization : Stabilize the compound in freeze-dried form using excipients like mannitol or trehalose .
  • Compatibility testing : Screen with surfactants (e.g., Poloxamer 407) and antioxidants (e.g., ascorbic acid) .

What advanced spectroscopic techniques are critical for characterizing the bicyclo[2.2.1]heptane core?

Answer:
Beyond routine NMR and MS:

  • Solid-state NMR : Resolve dynamic properties of the rigid bicyclic system in crystalline form .
  • IR spectroscopy : Identify hydrogen-bonding interactions via amide I/II bands (1600–1700 cm<sup>-1</sup>) .
  • Raman spectroscopy : Detect sulfur-related vibrational modes (e.g., C-S stretching at 600–700 cm<sup>-1</sup>) .

How can researchers leverage fragment-based drug design (FBDD) to optimize this compound?

Answer:
FBDD strategies include:

  • Fragment screening : Identify high-affinity fragments (e.g., oxan-4-yl or carboxamide analogs) using X-ray crystallography .
  • Merge chemistry : Combine fragments with the bicyclic core to enhance binding entropy .
  • ProSAR analysis : Quantify contributions of substituents to potency and selectivity .

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